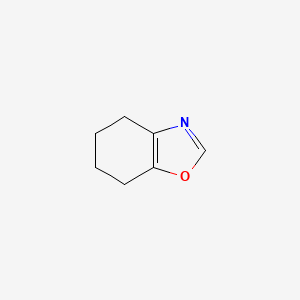

4,5,6,7-Tetrahydro-1,3-benzoxazole

描述

Overview of Fused Tetrahydrobenzoxazole Systems

The term "tetrahydrobenzoxazole" describes a family of isomeric compounds where a tetrahydrobenzene (i.e., cyclohexane) ring is fused to an oxazole (B20620) ring. The specific identity of the isomer is determined by the arrangement of the oxygen and nitrogen atoms within the five-membered ring and the points of fusion.

The core structure of 4,5,6,7-Tetrahydro-1,3-benzoxazole involves the fusion of a cyclohexane (B81311) ring to a 1,3-oxazole ring. However, other isomeric forms exist, most notably the tetrahydrobenzoisoxazoles, where the oxygen and nitrogen atoms are adjacent. These are classified based on the position of the nitrogen atom relative to the fusion. For instance, the 4,5,6,7-tetrahydro-1,2-benzoisoxazole system (also known as 4,5,6,7-tetrahydrobenzo[d]isoxazole) is a prominent isomer. The synthesis and properties of derivatives of these different isomeric scaffolds, such as 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole, have been reported in scientific literature. rsc.org

The structural diversity within the tetrahydrobenzoxazole family allows for a range of chemical properties and potential applications. The table below illustrates the key isomeric variations.

| Isomer Name | Fused Heterocycle | Structural Features |

| This compound | 1,3-Oxazole | Nitrogen and oxygen are separated by a carbon atom. |

| 4,5,6,7-Tetrahydro-1,2-benzoisoxazole | 1,2-Isoxazole | Nitrogen and oxygen atoms are adjacent. |

Academic Significance of the this compound Scaffold in Chemical Research

The academic significance of the this compound scaffold lies primarily in its utility as a building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net While the fully aromatic benzoxazole (B165842) core is a well-established pharmacophore found in numerous bioactive compounds, the partially saturated nature of the tetrahydro- variant offers distinct advantages. slideshare.netnih.gov

The presence of the sp³-hybridized carbon atoms in the cyclohexane ring introduces a three-dimensional geometry that is increasingly sought after in modern drug discovery. nih.gov This departure from the "flat" structures of many aromatic compounds can lead to improved pharmacological profiles.

Research has demonstrated the use of the this compound scaffold in the synthesis of various derivatives. For example, 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine (B3050870) has been investigated for its potential in the context of neurological disorders. researchgate.net Furthermore, other derivatives like 4,5,6,7-tetrahydro-2-(2-(5-nitrofuryl)vinyl)-benzoxazole have been synthesized, indicating the scaffold's versatility for chemical modification and exploration of biological activities such as antimicrobial or anticancer effects. ontosight.ai The scaffold's chemical reactivity allows for functionalization at different positions, enabling the systematic development of compound libraries for screening and lead optimization.

Historical Development and Evolution of Research on Tetrahydro-Fused Heterocycles

The study of heterocyclic chemistry began in the 19th century with the isolation and characterization of fundamental aromatic heterocycles. However, the synthesis and exploration of fused heterocyclic systems, particularly those containing saturated or partially saturated rings, is a more contemporary field of research.

Historically, the synthesis of fused heterocycles often involved building one ring onto another pre-existing one. ias.ac.in Classic named reactions, such as the Skraup and Bischler-Napieralski syntheses, were developed to create fully aromatic fused systems like quinolines and isoquinolines. slideshare.net

The evolution towards the synthesis of tetrahydro-fused heterocycles has been driven by the growing recognition of the importance of molecular three-dimensionality in fields like drug discovery. nih.gov Early methods for creating these saturated systems were often multi-step processes that could involve the cyclization to form an aromatic fused ring, followed by a separate hydrogenation step to saturate one of the rings. vulcanchem.com

In recent decades, synthetic organic chemistry has seen the development of more sophisticated and efficient methods. These include transition-metal-catalyzed cyclizations, domino reactions, and multi-component reactions that can construct these complex scaffolds in fewer steps and with greater control over stereochemistry. nih.govresearchgate.net The development of synthetic strategies for partially saturated bicyclic heteroaromatics is an active area of research, aiming to expand the accessible chemical space for scientific investigation. nih.gov This evolution reflects a broader trend in organic synthesis towards greater complexity and functionality, enabling the exploration of novel chemical structures like this compound and its derivatives.

Structure

3D Structure

属性

CAS 编号 |

40814-50-4 |

|---|---|

分子式 |

C7H9NO |

分子量 |

123.15 g/mol |

IUPAC 名称 |

4,5,6,7-tetrahydro-1,3-benzoxazole |

InChI |

InChI=1S/C7H9NO/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2 |

InChI 键 |

ICZQPMMRUBWVAB-UHFFFAOYSA-N |

规范 SMILES |

C1CCC2=C(C1)N=CO2 |

产品来源 |

United States |

Synthetic Methodologies for 4,5,6,7 Tetrahydro 1,3 Benzoxazole and Its Derivatives

Conventional Synthetic Routes for the 4,5,6,7-Tetrahydro-1,3-benzoxazole Core

The direct formation of the this compound ring system can be accomplished through several classical cyclization strategies involving precursors that already contain the cyclohexane (B81311) ring.

Cyclocondensation Reactions of Cyclohexanone Derivatives with Nitrogen and Oxygen Precursors

One of the primary approaches to constructing the tetrahydrobenzoxazole ring involves the use of functionalized cyclohexanone derivatives. A key starting material for this strategy is a 2-halocyclohexanone, such as 2-chlorocyclohexanone. The reaction of this α-haloketone with a binucleophile containing both nitrogen and oxygen, such as urea or its derivatives, can lead to the formation of the oxazole (B20620) ring fused to the cyclohexane backbone.

This reaction is believed to proceed through an initial nucleophilic attack of the nitrogen atom of urea on the carbon bearing the halogen, followed by an intramolecular cyclization involving the oxygen atom of the enol or enolate form of the intermediate with the carbonyl carbon of the cyclohexanone. Subsequent dehydration then yields the aromatic oxazole ring fused to the saturated cyclohexane ring. The general scheme for this reaction is presented below:

Table 1: Plausible Reaction Scheme for Cyclocondensation

| Reactants | Reagents/Conditions | Product |

| 2-Halocyclohexanone, Urea/Thiourea | Base, Heat | 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazole |

While this method is a staple for the synthesis of various heterocyclic systems, specific literature detailing high-yielding conditions for this compound from cyclohexanone and urea is not extensively documented, suggesting that optimization of reaction conditions would be crucial for practical applications.

Aminocyclohexanol-Based Cyclization Strategies

A more direct and widely applicable method for the synthesis of the this compound core utilizes 2-aminocyclohexanol (B3021766) as a key precursor. This molecule contains the requisite vicinal amino and hydroxyl groups on a cyclohexane ring, primed for cyclization with a one-carbon electrophile.

Various reagents can serve as the one-carbon source to form the C2 position of the oxazole ring. These include orthoesters, such as triethyl orthoformate, which can react with 2-aminocyclohexanol under acidic conditions to yield the unsubstituted this compound. Similarly, aldehydes can be used to introduce a substituent at the C2 position. The reaction with an aldehyde first forms a Schiff base with the amino group, which then undergoes an intramolecular cyclization via the attack of the hydroxyl group, followed by dehydration.

The versatility of this approach allows for the introduction of a wide range of substituents at the C2 position by simply varying the aldehyde or other one-carbon electrophile used in the reaction.

Table 2: Synthesis of 2-Substituted Tetrahydrobenzoxazoles from 2-Aminocyclohexanol

| 2-Aminocyclohexanol | One-Carbon Source | Reagents/Conditions | Product |

| trans-2-Aminocyclohexanol | Triethyl Orthoformate | Acid catalyst, Heat | This compound |

| trans-2-Aminocyclohexanol | Benzaldehyde | Acid catalyst, Heat | 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzoxazole |

| trans-2-Aminocyclohexanol | Acetic Anhydride | Heat | 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole |

Ring-Closure Approaches from Precursor Molecules

Ring-closure strategies for forming the this compound ring can also commence from acyclic or alternative cyclic precursors that are then transformed to create the desired bicyclic system. While less common, these methods can offer unique entry points to novel derivatives.

One such conceptual approach involves the intramolecular cyclization of a suitably functionalized cyclohexene derivative. For instance, a cyclohexene bearing an amide and a leaving group in appropriate positions could undergo a base-mediated intramolecular cyclization to form the oxazole ring. The success of such strategies is highly dependent on the stereochemistry of the precursor and the efficiency of the ring-closing step.

Multi-Step Synthesis Strategies and Sequential Transformations

In addition to the direct formation of the tetrahydrobenzoxazole core, multi-step synthetic sequences provide a powerful alternative, often allowing for greater control over substitution patterns and stereochemistry.

Initial Formation of the Benzoxazole (B165842) Ring Followed by Tetrahydrogenation

A robust and frequently employed strategy involves the initial synthesis of the aromatic benzoxazole core, followed by the reduction of the benzene (B151609) ring to a cyclohexane ring. The synthesis of benzoxazoles is well-established and can be achieved through various methods. nih.govorganic-chemistry.org The most common approach is the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester, or aldehyde). nih.gov

Once the desired benzoxazole is obtained, the subsequent challenge lies in the selective reduction of the benzene ring while preserving the oxazole moiety. Catalytic hydrogenation is a potential method for this transformation. This typically involves the use of a heterogeneous catalyst, such as rhodium on carbon or platinum oxide, under high pressure of hydrogen gas. The conditions for such hydrogenations need to be carefully controlled to avoid over-reduction or cleavage of the oxazole ring.

Another powerful method for the partial reduction of aromatic rings is the Birch reduction. masterorganicchemistry.comorganicreactions.orgwikipedia.orgmasterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia in the presence of an alcohol as a proton source. masterorganicchemistry.comorganicreactions.orgwikipedia.orgmasterorganicchemistry.com The Birch reduction of a benzoxazole would be expected to yield a dihydrobenzoxazole derivative, which could then be further reduced to the desired tetrahydro-product through subsequent catalytic hydrogenation. The regioselectivity of the Birch reduction would be influenced by the electronic nature of the oxazole ring.

Table 3: Common Methods for Benzoxazole Synthesis

| 2-Aminophenol Derivative | Reagent | Catalyst/Conditions | Product |

| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid (PPA), Heat | 2-Phenylbenzoxazole |

| 2-Aminophenol | Benzaldehyde | Oxidant (e.g., DDQ), Heat | 2-Phenylbenzoxazole |

| 2-Amino-4-methylphenol | Acetic Anhydride | Heat | 2,5-Dimethylbenzoxazole |

Functionalization and Derivatization Protocols for this compound

The functionalization of the this compound scaffold allows for the generation of a diverse library of compounds for various applications. Derivatization can occur at several positions, including the C2 position of the oxazole ring, the nitrogen atom, and the saturated carbocyclic ring.

The C2 position of the oxazole ring is often the most straightforward to functionalize, typically by incorporating the desired substituent during the cyclization step as described in section 2.1.2. For post-cyclization functionalization, if the C2 position is unsubstituted (i.e., a proton is present), it can be deprotonated with a strong base, such as an organolithium reagent, to generate a nucleophilic species that can react with various electrophiles.

N-alkylation of the tetrahydrobenzoxazole ring can be achieved by treating the parent heterocycle with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the efficiency of the alkylation.

Functionalization of the saturated carbocyclic ring is more challenging and generally requires the use of starting materials that already contain the desired substituents on the cyclohexane ring. Standard transformations of functional groups on the cyclohexane moiety, such as oxidation of alcohols or reduction of ketones, can be performed, provided the reagents are compatible with the oxazole ring.

Table 4: Potential Functionalization Reactions

| Position | Reaction Type | Reagents | Potential Product |

| C2 | Lithiation and Electrophilic Quench | n-BuLi, then RX | 2-Substituted-4,5,6,7-tetrahydro-1,3-benzoxazole |

| N3 | N-Alkylation | Alkyl halide, Base | 3-Alkyl-4,5,6,7-tetrahydro-1,3-benzoxazolium salt |

| C4-C7 | (From substituted precursors) | N/A | Substituted carbocyclic ring |

Carboxamide Introduction and Amide Bond Formation

The amide bond is a fundamental functional group in a vast range of organic molecules. sci-hub.st Its introduction into derivatives of this compound can be achieved through the reaction of a carboxylic acid with an amine. sci-hub.st This process typically requires the activation of the carboxylic acid to facilitate the reaction, as direct condensation requires high temperatures. sci-hub.st

Commonly, coupling reagents are employed to mediate amide bond formation under milder conditions. sci-hub.st Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. sci-hub.st This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, generating dicyclohexylurea (DCU) as a byproduct. sci-hub.st To enhance yields and minimize side reactions like epimerization in chiral compounds, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often used in conjunction with carbodiimides. sci-hub.st

A general scheme for this process, applied to a hypothetical carboxylic acid derivative of tetrahydrobenzoxazole, is as follows: A this compound bearing a carboxylic acid group is treated with an amine in the presence of a coupling agent like DCC and an additive like HOBt. This reaction facilitates the formation of the corresponding carboxamide derivative.

Alkyl and Aryl Substituent Incorporation Strategies

The incorporation of alkyl and aryl groups, particularly at the C2 position of the benzoxazole ring, is a key strategy for creating structural diversity. Direct C-H arylation has emerged as a powerful and atom-economical method for this purpose. nih.gov

Palladium-catalyzed direct arylation reactions allow for the coupling of benzoxazoles with various aryl or heteroaryl halides. researchgate.net This protocol often exhibits a wide substrate scope, affording C2-arylated benzoxazole derivatives in excellent yields. researchgate.net The catalytic system typically involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), combined with a suitable ligand. researchgate.netnih.gov The choice of ligand, which can range from phosphines like triphenylphosphine to phenanthroline, is critical for achieving high catalytic activity. researchgate.net Reactions are generally performed in the presence of a base, such as potassium pivalate or potassium acetate, in a high-boiling solvent like N,N-dimethylacetamide (DMA). nih.gov For instance, the direct Csp²–H arylation of benzoxazoles with aryl bromides can yield up to 97% of the desired product. researchgate.net Even electron-deficient aryl chlorides have been used successfully in these coupling reactions. researchgate.net

| Catalyst System Component | Example | Role |

| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) | Primary catalyst for C-H activation and cross-coupling. nih.gov |

| Ligand | Triphenylphosphine (PPh₃), Phenanthroline | Stabilizes the palladium center and modulates its reactivity. researchgate.net |

| Base | Potassium pivalate, Sodium tert-butoxide | Facilitates the C-H activation step. nih.gov |

| Solvent | N,N-Dimethylacetamide (DMA), Toluene | Provides the reaction medium. nih.gov |

Halogenation Pathways and Selective Functionalization

Halogenation is a fundamental transformation that provides valuable intermediates for further synthetic modifications, such as cross-coupling reactions. tcichemicals.com Various reagents and pathways can be employed to introduce halogen atoms onto the this compound framework.

The reaction of N-bromosuccinimide (NBS) with related tetrahydro-indazole systems has been shown to result in both aromatization and bromination. researchgate.net This suggests that NBS could be a viable reagent for introducing bromine atoms onto the tetrahydrobenzoxazole core, potentially leading to a brominated and fully aromatic benzoxazole derivative. Similarly, systems involving iodine in dimethyl sulfoxide (I₂/DMSO) or copper(II) chloride in DMSO (CuCl₂/DMSO) have been used for oxidation and halogenation of related heterocyclic structures. researchgate.net For iodination, 1,3-diiodo-5,5-dimethylhydantoin (DIH) is a useful reagent that exhibits high reactivity and selectivity, often superior to molecular iodine or N-iodosuccinimide (NIS). tcichemicals.com

The choice of halogenating agent and reaction conditions allows for selective functionalization, yielding mono- or poly-halogenated products that serve as versatile building blocks in organic synthesis. tcichemicals.com

Integration of Azo Dye Moieties via Diazo-Coupling Reactions

Azo dyes constitute an important class of colored compounds, and their synthesis is well-established. cuhk.edu.hk The integration of an azo moiety into a this compound derivative typically involves a two-step diazo-coupling reaction. nih.gov This process has been successfully applied to the closely related 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold. mdpi.comresearchgate.net

The first step is diazotization, where an aromatic or heterocyclic primary amine is converted into a diazonium salt. nih.gov This is achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0–5 °C). cuhk.edu.hkyoutube.com

The second step is the azo coupling, where the resulting diazonium salt, which is an electrophile, reacts with an electron-rich coupling component. nih.gov Suitable coupling components include phenols, naphthols, or aromatic amines. cuhk.edu.hknih.gov For example, a 2-amino-substituted this compound can be diazotized and subsequently coupled with a compound like 2-naphthol to yield a vividly colored azo dye. cuhk.edu.hkunb.ca The pH of the coupling reaction is crucial; coupling to phenols is typically carried out under slightly alkaline conditions, while coupling to amines is performed in slightly acidic media. beilstein-journals.org

| Step | Reagents | Temperature | Key Intermediate |

| 1. Diazotization | Primary Amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C mdpi.com | Diazonium Salt |

| 2. Azo Coupling | Diazonium Salt, Electron-rich Coupler (e.g., Naphthol) | Varies with coupler | Azo Compound |

Synthesis of Metal Complexes of this compound Derivatives

Heterocyclic compounds, including benzoxazole derivatives, can act as ligands to form coordination complexes with various metal ions. nih.gov The synthesis of these metal complexes is generally straightforward. ekb.eg Typically, a solution of the ligand, such as a functionalized this compound, is prepared in a suitable solvent like ethanol or DMF. ekb.eg A separate solution of a metal salt (e.g., chlorides or sulfates of Co(II), Ni(II), Cu(II), or Zn(II)) is prepared in the same solvent. researchgate.net

The two solutions are then mixed, often in a 2:1 or 1:1 ligand-to-metal molar ratio, and the reaction mixture is stirred. ekb.eg The resulting metal complex often precipitates from the solution and can be isolated by filtration. researchgate.net The characterization of these complexes is performed using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to confirm the coordination of the ligand to the metal center. nih.gov

Sustainable and Advanced Synthetic Techniques for this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. Green chemistry principles, such as the use of alternative energy sources, have led to the adoption of advanced techniques like microwave-assisted synthesis.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and often lead to purer products compared to conventional heating methods. scienceandtechnology.com.vnscielo.br This technique has been effectively applied to the synthesis of benzoxazoles and related heterocyclic systems. scienceandtechnology.com.vn

For instance, the condensation reaction between 2-aminophenols and aromatic aldehydes to form benzoxazoles can be efficiently carried out under solvent-free conditions using microwave irradiation. scienceandtechnology.com.vn This approach offers significant advantages, including milder reaction conditions and shorter reaction times (e.g., 10 minutes). scienceandtechnology.com.vn The synthesis of related seven-membered heterocycles, such as tetrahydro-1,3-thiazepines, has also been achieved via microwave-assisted cyclodehydration of precursor molecules, yielding the desired products in very short reaction times. nih.govnih.gov Reagents like trimethylsilyl polyphosphate (PPSE) or phosphorus oxychloride (POCl₃) can be used to promote these cyclization reactions under microwave conditions. scielo.brnih.gov

| Method | Reaction Time | Conditions | Yield |

| Conventional Heating | Several hours | High temperatures, often requires reflux | Moderate to Good |

| Microwave-Assisted | Minutes scienceandtechnology.com.vnscielo.br | Solvent-free or minimal solvent, controlled temperature | Good to Excellent scienceandtechnology.com.vnnih.gov |

Ultrasound-Assisted Synthesis Methods

Ultrasound-assisted organic synthesis has emerged as a significant green chemistry technique, leveraging high-frequency sound waves to drive chemical reactions. The application of ultrasonic irradiation offers numerous advantages, including drastically reduced reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods arabjchem.org. The mechanism behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates arabjchem.org.

This methodology has been successfully employed for the synthesis of various heterocyclic compounds, such as thiazoles and oxadiazoles, often using eco-friendly biocatalysts nih.govnih.gov. For instance, novel thiazole derivatives have been synthesized in high yields (80-85%) in as little as 30 minutes under ultrasonic irradiation at 50–60°C, a significant improvement over conventional methods that could take several hours arabjchem.org. The benefits of this approach include not only speed and efficiency but also high purity of the final products arabjchem.org. While direct examples for this compound are not detailed, the principles are broadly applicable to the synthesis of related heterocyclic scaffolds.

| Parameter | Ultrasound-Assisted Method | Conventional Method | Reference |

|---|---|---|---|

| Reaction Time | Minutes (e.g., 30 min) | Hours | arabjchem.org |

| Yield | High (e.g., >80%) | Variable, often lower | arabjchem.org |

| Energy Consumption | Low | High | arabjchem.org |

| Product Purity | High | Often requires extensive purification | arabjchem.org |

Mechanochemical Approaches

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to initiate and sustain chemical reactions, often in the absence of a solvent. This solvent-free approach aligns perfectly with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous substances. An efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles, which are structurally analogous to benzoxazoles, has been developed using a simple mortar and pestle grinding method.

The key features of this protocol are the absence of any catalyst, clean reaction profiles, high yields, and short reaction times. The mechanical agitation is sufficient to facilitate the condensation between aromatic aldehydes and ortho-substituted aminophenols (or their sulfur/nitrogen analogs) followed by cyclization to form the desired 1,3-benzazole ring system. This method eliminates the need for a complex work-up procedure, making it a highly efficient and environmentally benign alternative to traditional solvent-based syntheses.

Applications of Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DESs) are a novel class of green solvents that have garnered significant attention as alternatives to traditional volatile organic compounds and ionic liquids nih.gov. A DES is typically a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point far lower than that of the individual components nih.govnih.govmdpi.com. Their negligible volatility, high thermal stability, biodegradability, and low cost make them highly attractive for organic synthesis nih.govnih.gov.

DESs can function as both the reaction medium and the catalyst. For example, a DES formed from Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) and urea in a 1:5 molar ratio has been shown to be a highly effective and recyclable catalyst for the synthesis of 2-substituted benzimidazoles researchgate.net. The higher acidity and lower viscosity of this specific DES contributed to excellent reaction conversion researchgate.net. The synthesis of various benzimidazole and benzoxazole-based scaffolds has been successfully demonstrated in DESs like choline chloride/propylene glycol, showcasing their versatility as bio-renewable reaction media nih.gov.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |

|---|---|---|---|---|

| ZrOCl₂·8H₂O | Urea | 1:5 | Catalyst for benzimidazole synthesis | researchgate.net |

| Choline Chloride | Propylene Glycol | 1:3 | Solvent for benzimidazole synthesis | nih.gov |

| Choline Chloride | Glycerol | 1:2 | Solvent for heterocycle synthesis | nih.gov |

| Choline Chloride | Urea | 1:2 | Solvent for heterocycle synthesis | nih.gov |

Catalytic Methodologies in this compound Synthesis

Molecular iodine (I₂) has emerged as an inexpensive, readily available, and efficient metal-free catalyst for various organic transformations, including the synthesis of benzoxazole derivatives nih.govscispace.com. A practical, one-pot method involves the coupling of catechols, ammonium (B1175870) acetate, and various ketones, alkenes, or alkynes using an I₂–DMSO catalyst system nih.govscispace.com. This approach is operationally simple and can be scaled up for larger production nih.gov.

The reaction proceeds under metal-free conditions, which is crucial for the synthesis of compounds intended for medicinal applications to avoid metal contamination nih.govscispace.com. Optimization studies have shown that a 10 mol% loading of I₂ in DMSO at a temperature of 150°C provides excellent yields, often exceeding 90% scispace.com. The reaction involves C–C and C–O bond cleavage processes, followed by oxidative cyclization to afford the final benzoxazole product nih.govscispace.com.

| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | I₂ (10) | 100 | Trace | scispace.com |

| 2 | I₂ (5) | 150 | 61 | scispace.com |

| 3 | I₂ (10) | 150 | 92 | scispace.com |

| 4 | I₂ (15) | 150 | 87 | scispace.com |

Zinc oxide nanoparticles (ZnO-NPs) have been demonstrated as a green, mild, and highly efficient heterogeneous catalyst for the synthesis of 2-aryl-1,3-benzoxazole derivatives researchgate.net. This synthetic protocol involves the reaction of o-aminophenol with various aldehydes at room temperature in ethanol researchgate.net. The reactions are remarkably fast, typically completing in under 8 minutes, and provide excellent product yields of over 90% researchgate.net.

A key advantage of using ZnO-NPs is the catalyst's reusability. It can be easily recovered and reused for up to eight cycles without a significant loss in its catalytic activity, enhancing the sustainability of the process researchgate.net. Similarly, Zinc Sulfide (ZnS) nanoparticles have also been reported as an effective, cheap, and stable heterogeneous catalyst for the one-pot synthesis of benzoxazoles from o-aminophenol and aldehydes at 70°C in ethanol, offering high yields and short reaction times ajgreenchem.com. The plausible mechanism involves the activation of the reactants on the surface of the nanoparticles, facilitating the condensation and subsequent cyclization researchgate.net.

Zirconium-based catalysts, particularly Zirconium(IV) chloride (ZrCl₄), offer an efficient, low-cost, and environmentally friendly option for benzoxazole synthesis nih.gov. ZrCl₄ is a slightly toxic Lewis acid that is stable in the presence of water and oxygen, making it a promising catalyst for practical applications in organic synthesis nih.gov. An effective one-pot synthesis involves the multicomponent reaction of catechols, aldehydes, and ammonium acetate in ethanol, catalyzed by a small amount of ZrCl₄ nih.gov.

This methodology allows for the smooth production of a wide array of benzoxazole derivatives (59 examples reported) in high yields, reaching up to 97% nih.govresearchgate.net. The reactions are typically conducted under mild conditions (e.g., 60°C), and the protocol has been successfully applied to gram-scale synthesis nih.govresearchgate.net. The proposed mechanism suggests that the catechol first chelates with the zirconium catalyst, which facilitates the subsequent condensation and oxidative cyclization to form the benzoxazole ring nih.gov.

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound Derivatives

The development of asymmetric methodologies to obtain enantiomerically pure this compound derivatives is a significant area of research, driven by the potential for these chiral compounds in various applications, including medicinal chemistry and materials science. While direct asymmetric synthesis of this specific tetrahydro-fused benzoxazole is not extensively documented, analogous strategies from related heterocyclic systems provide valuable insights into potential synthetic routes.

One promising approach is the use of catalytic asymmetric cycloaddition reactions. For instance, an iridium-catalyzed asymmetric [4+2] cycloaddition has been successfully employed for the synthesis of chiral 1,3-benzoxazines. organic-chemistry.org This method, which utilizes an [Ir(cod)Cl]2 catalyst and a chiral phosphoramidite ligand, has demonstrated the ability to produce a range of tetrahydroquinazolines and 1,3-benzoxazines in good yields and with excellent enantioselectivities (up to >99% ee). organic-chemistry.org The reaction proceeds efficiently under mild conditions, and its success with various substituted precursors suggests its potential adaptability for the synthesis of chiral this compound derivatives. The proposed mechanism involves an iridium(III) π-allyl intermediate, followed by nucleophilic attack and intramolecular cyclization. organic-chemistry.org

Another potential strategy involves the enantioselective cyclization of appropriately designed precursors. Research into the total synthesis of natural products has leveraged enamide cyclization strategies to construct complex polycyclic systems with high stereocontrol. beilstein-journals.org These methods often employ chiral catalysts, such as PyBox ligands, to direct the stereochemistry of the cyclization, resulting in products with high enantioselectivity. beilstein-journals.org Adapting such a strategy to a precursor of this compound could provide a viable route to enantiomerically enriched products.

The following table summarizes a selection of chiral ligands and catalysts that have been successfully used in the asymmetric synthesis of related heterocyclic compounds, highlighting their potential applicability.

| Catalyst/Ligand System | Reaction Type | Achieved Enantioselectivity (ee) | Potential Application for this compound |

| [Ir(cod)Cl]2 / Chiral Phosphoramidite Ligand | Asymmetric [4+2] Cycloaddition | >99% | Synthesis of chiral 1,3-benzoxazines, analogous to the target molecule. organic-chemistry.org |

| Tetraphenyl-substituted PyBox Ligand | Enantioselective Polycyclization | High | Control of stereochemistry in the cyclization of enamide precursors. beilstein-journals.org |

| Chiral Indium Complex | Three-Component Mannich-Type Reaction | Not specified | Catalysis in aqueous media for the formation of C-N bonds. ntu.edu.sg |

| Bifunctional Quinoline-Squaramide Catalysts | Asymmetric Synthesis of Dihydrobenzo[c,e]oxepines | High | Synthesis of related oxygen-containing heterocyclic systems. frontiersin.org |

Synthetic Challenges, Reaction Optimization, and Yield Enhancement Strategies

The synthesis of this compound and its derivatives, while achievable, presents several challenges that necessitate careful optimization of reaction conditions to enhance yields and purity. The primary challenges often revolve around the construction of the benzoxazole core and the subsequent or concurrent saturation of the benzene ring.

Synthetic Challenges:

Formation of the Benzoxazole Ring: The traditional condensation of o-aminophenols with carbonyl compounds can require harsh conditions, such as high temperatures when using polyphosphoric acid (PPA), which can be a drawback. nih.gov The reactivity of the starting materials can also pose a challenge; for instance, certain aldehydes may not be reactive under specific catalytic conditions. nih.gov

Selective Reduction of the Benzene Ring: Achieving the selective hydrogenation of the benzene portion of the benzoxazole ring without affecting the oxazole moiety can be difficult. The choice of catalyst and reaction conditions is crucial to prevent over-reduction or cleavage of the heterocyclic ring.

Control of Stereochemistry: In the synthesis of substituted derivatives, controlling the stereochemistry at the newly formed chiral centers is a significant challenge, particularly in the absence of effective asymmetric methods.

Product Separation and Purification: The reaction mixtures can sometimes be complex, requiring careful chromatographic purification to isolate the desired product in high purity.

Reaction Optimization and Yield Enhancement Strategies:

Significant efforts have been directed towards optimizing the synthesis of benzoxazoles, with many of these strategies being applicable to the tetrahydro derivatives.

Catalyst Selection: A wide array of catalysts has been explored to improve the efficiency of benzoxazole synthesis. These include:

Nanocatalysts: Magnetic nanoparticle-supported dual acidic ionic liquids have been used as "quasi-homogeneous" catalysts, allowing for easy separation and reuse. nih.gov

Metal Catalysts: Catalysts such as TiO2–ZrO2 and Cu2O have been shown to be effective, often under mild conditions and with short reaction times. nih.gov

Ionic Liquids: These have been used as green solvents and catalysts, although their viscosity and the difficulty of product separation can be drawbacks. nih.gov

Green Catalysts: The use of environmentally friendly catalysts like molecular sieves has been explored to promote oxidative cyclization without the need for hazardous reagents. semanticscholar.org

Reaction Conditions:

Solvent-Free Conditions: Conducting reactions under solvent-free conditions, often coupled with microwave irradiation or sonication, can lead to faster reaction rates, higher yields, and a greener synthetic process. nih.govresearchgate.net

Temperature and Time: Optimization of reaction temperature and time is crucial. For example, while some methods require high temperatures, others can proceed at room temperature with the appropriate catalyst, leading to energy savings and potentially fewer side products. nih.gov

Microwave and Ultrasound Assistance: The use of microwave irradiation and ultrasound has been shown to significantly reduce reaction times and improve yields in the synthesis of related heterocyclic compounds. nih.govresearchgate.netbeilstein-archives.org

The following table provides a summary of various optimized conditions for the synthesis of benzoxazole and related heterocyclic systems, which could be adapted for the synthesis of this compound.

| Catalyst | Solvent | Method | Temperature | Time | Yield |

| LAIL@MNP | Solvent-free | Sonication | 70 °C | 30 min | up to 90% |

| TiO2–ZrO2 | Acetonitrile | Stirring | 60 °C | 15–25 min | 83–93% |

| Potassium-ferrocyanide | Solvent-free | Grinding | Room Temp. | < 2 min | 87–96% |

| Polyphosphoric Acid | - | Heating | 145–150 °C | 3–6 h | Good to Excellent |

| Molecular Sieve | - | Oxidative Cyclization | Not specified | Not specified | Not specified |

By carefully selecting the synthetic route, catalyst, and reaction conditions, the challenges associated with the synthesis of this compound and its derivatives can be overcome to achieve higher yields and enantiopurity.

Reactivity and Chemical Transformations of 4,5,6,7 Tetrahydro 1,3 Benzoxazole Systems

Hydrolytic Pathways of Functionalized 4,5,6,7-Tetrahydro-1,3-benzoxazole Derivatives

The stability of the benzoxazole (B165842) ring system, including its tetrahydro derivatives, under aqueous conditions is a critical consideration, particularly for applications in biological systems. The hydrolysis of the oxazole (B20620) ring is a known degradation pathway. This process is thought to proceed through the formation of an amide linkage before complete cleavage of the heterocyclic ring. researchgate.net Research has indicated that the benzoxazole ring structure can be more susceptible to hydrolysis compared to related benzimidazoles and benzothiazoles. researchgate.net

The mechanism of hydrolysis often involves C–O bond fission. For instance, in studies of related 2-substituted benzoxazoles, it has been observed that hydrolysis can lead exclusively to the product of C–O fission. This "abnormal" behavior highlights the specific reactivity of the benzoxazole core under hydrolytic conditions. researchgate.net The initial step in the hydrolytic pathway is the protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position. This leads to a tetrahedral intermediate which can then undergo ring opening.

Table 1: General Hydrolytic Pathway of 2-Substituted Benzoxazoles

| Step | Description |

| 1. Protonation | The nitrogen atom of the oxazole ring is protonated in acidic aqueous conditions. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic C2 carbon of the oxazole ring. |

| 3. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |

| 4. Ring Opening (C-O Fission) | The C-O bond of the oxazole ring cleaves, leading to an open-chain amide derivative. |

This table provides a generalized pathway based on the known hydrolysis of benzoxazole systems.

Electrophilic Substitution Reactions on the this compound Nitrogen and Ring System

The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, the reactivity of the aromatic portion of the benzoxazole system towards electrophilic substitution is generally low due to the electron-withdrawing nature of the fused oxazole ring.

Reactions involving the nitrogen atom typically include alkylation or acylation. For instance, treatment with an alkyl halide in the presence of a base can lead to N-alkylation. Similarly, acylation can be achieved using acyl chlorides or anhydrides. These reactions are crucial for introducing diverse functional groups onto the heterocyclic core.

While direct electrophilic substitution on the benzene (B151609) ring of a fully aromatic benzoxazole is challenging, the saturated carbocyclic ring of the 4,5,6,7-tetrahydro derivative offers different possibilities. Functionalization of this ring can be achieved through various synthetic strategies, though direct electrophilic substitution on this part of the molecule is not a common transformation.

Nucleophilic Reactions Involving Carbonyl Groups and Other Electrophilic Centers

The introduction of carbonyl groups or other electrophilic centers onto the this compound skeleton opens up a vast array of possibilities for nucleophilic reactions. msu.edulibretexts.org These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of complex organic molecules. libretexts.orgmasterorganicchemistry.com

When a carbonyl group is present, it serves as an excellent electrophile for attack by a variety of nucleophiles. libretexts.org The carbonyl carbon is electron-poor due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic addition. libretexts.org This reaction typically involves the formation of a new bond between the nucleophile and the carbonyl carbon, with the pi electrons of the carbonyl group moving to the oxygen atom, resulting in a tetrahedral intermediate. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Additions to Carbonyl-Functionalized Benzoxazoles

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Alcohol |

| Organometallics | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Amines | Primary Amines (R-NH₂), Secondary Amines (R₂NH) | Imine/Enamine |

| Alcohols | Alcohols (R-OH) in the presence of acid or base | Hemiacetal/Acetal |

This table illustrates common nucleophilic addition reactions that can be applied to this compound derivatives bearing a carbonyl group.

The reactivity of aldehydes and ketones attached to the benzoxazole system is generally similar, although aldehydes may react faster due to less steric hindrance and electronic factors. msu.edu The addition of nucleophiles can be either reversible or irreversible depending on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents and organolithium compounds lead to irreversible additions, while weaker nucleophiles like water, alcohols, and amines often result in reversible reactions. libretexts.orgmasterorganicchemistry.com

Oxidation Reactions and Derivatization of this compound Structures

Oxidation reactions provide a powerful tool for the derivatization of this compound systems. These reactions can target different parts of the molecule, leading to a variety of functionalized products.

One common transformation is the oxidation of the tetrahydro-aromatic ring. This can lead to the formation of a fully aromatic benzoxazole system or the introduction of new functional groups. For instance, the oxidation of the saturated carbocyclic ring can yield a ketone functionality. nih.gov

Furthermore, if the tetrahydrobenzoxazole derivative contains other oxidizable groups, such as primary or secondary alcohols on a side chain, these can be selectively oxidized to aldehydes, ketones, or carboxylic acids using appropriate oxidizing agents. The choice of oxidant is crucial for achieving the desired transformation without affecting other sensitive parts of the molecule.

In some synthetic routes, oxidation is a key step in the formation of the benzoxazole ring itself. For example, the coupling of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) can be followed by an oxidation step to yield benzoxazole derivatives. researchgate.net

Reduction Chemistry and its Impact on this compound Rings

Reduction reactions are equally important in the chemical manipulation of this compound derivatives. These reactions can be used to modify existing functional groups or to alter the saturation level of the heterocyclic system.

A key application of reduction chemistry is the transformation of carbonyl groups that may be present on the tetrahydrobenzoxazole scaffold. For instance, a ketone at the 4-position of the tetrahydrobenzofuran ring, a related system, can be reduced to the corresponding alcohol. nih.gov This transformation is typically achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

The double bond within the oxazole ring can also be susceptible to reduction under certain conditions, which would lead to a tetrahydro-oxazine ring system. The reduction of related 5,6-dihydro-4H-1,3-oxazines to tetrahydro-1,3-oxazines has been reported. rsc.org This type of transformation can significantly alter the chemical and physical properties of the molecule.

Ring-Opening and Controlled Cyclization Reactions to Form New Architectures

The this compound ring system can be a substrate for ring-opening reactions, providing access to new molecular architectures. These reactions often involve the cleavage of one of the bonds within the oxazole ring, typically the C-O or C-N bond.

Ring-opening can be initiated by various reagents and conditions. For example, strong nucleophiles or harsh acidic or basic conditions can lead to the cleavage of the oxazole ring. The resulting open-chain intermediate can then be used in subsequent reactions or may undergo spontaneous rearrangement or cyclization to form a new heterocyclic system.

Conversely, controlled cyclization reactions are fundamental to the synthesis of the this compound core itself. One common strategy involves the condensation and subsequent cyclization of a suitable aminocyclohexanol derivative with a carboxylic acid or its equivalent. Another approach involves the reaction of catechols with aldehydes and an ammonium source, which proceeds through condensation, cyclization, and aromatization sequences. researchgate.net

Functional Group Interconversions on Side Chains of this compound Derivatives

Once the this compound core is assembled, a wide variety of functional group interconversions can be performed on any existing side chains. These transformations are essential for fine-tuning the properties of the molecule and for building more complex structures.

Common functional group interconversions include:

Esterification/Amidation: A carboxylic acid side chain can be converted to an ester or an amide.

Hydrolysis: An ester or amide side chain can be hydrolyzed back to the carboxylic acid.

Reduction/Oxidation: As previously discussed, alcohols, aldehydes, and ketones on side chains can be interconverted using appropriate reducing or oxidizing agents. nih.govrsc.org

Substitution Reactions: Halogens or other leaving groups on a side chain can be displaced by nucleophiles to introduce new functionalities.

These reactions are standard transformations in organic synthesis and their applicability to this compound derivatives allows for the creation of a diverse library of compounds with varied chemical and physical properties.

Spectroscopic and Structural Characterization Techniques for 4,5,6,7 Tetrahydro 1,3 Benzoxazole

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 4,5,6,7-Tetrahydro-1,3-benzoxazole. The resulting spectra are unique to the molecule's structure, with specific bands corresponding to the stretching and bending of its various chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The following table summarizes the characteristic FT-IR band assignments for benzoxazole-related structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~1496 | Trisubstituted Benzene (B151609) Ring | researchgate.net |

| ~1230 | C-O-C Asymmetric Stretching | researchgate.net |

| ~1150 | C-N-C Stretching | researchgate.net |

| ~939 | Oxazine (B8389632) Ring | researchgate.net |

These assignments are crucial for confirming the successful synthesis and purity of this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy provides additional insights into the vibrational modes of the molecule. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. This often results in the observation of different vibrational modes or variations in band intensities compared to the infrared spectrum. For complex heterocyclic systems like benzoxazoles, FT-Raman can be particularly useful for identifying skeletal vibrations and symmetric stretching modes that may be weak or absent in the IR spectrum. For instance, in a study of benzothiazole, a related heterocyclic compound, both FT-IR and FT-Raman spectra were recorded to achieve a comprehensive vibrational analysis. researchgate.net

Potential Energy Distribution Analysis for Vibrational Assignments

To achieve a more rigorous and unambiguous assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, Potential Energy Distribution (PED) analysis is often employed. mdpi.com This computational method, typically performed using quantum chemical calculations such as Density Functional Theory (DFT), quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. nih.govresearchgate.net By correlating the calculated vibrational frequencies and their corresponding PEDs with the experimental spectra, a detailed and reliable assignment of the fundamental vibrational modes of this compound can be achieved. nih.gov This approach helps to resolve ambiguities that may arise from overlapping bands or complex vibrational couplings within the molecule.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals.

For conjugated organic compounds, the most significant electronic transitions are typically π → π* transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. usp.brlibretexts.org The extent of the conjugated π system influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.br As the conjugation increases, the HOMO-LUMO gap narrows, leading to the absorption of light at longer wavelengths. libretexts.org

In the context of this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to these electronic transitions. For example, studies on 2,1,3-benzoxadiazole derivatives, which also contain a heterocyclic ring fused to a benzene ring, show absorption maxima in the visible region, attributed to π-π* transitions. frontiersin.org The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the UV-Vis spectrum that help to characterize the electronic structure of the molecule. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic spectrum and aid in the assignment of the observed transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their connectivity. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton.

For benzoxazole (B165842) and its derivatives, the protons on the aromatic ring typically appear in the downfield region of the spectrum. For example, in benzoxazole itself, the aromatic protons resonate at specific chemical shifts. chemicalbook.com In the case of polybenzoxazine precursors, the protons of the oxazine ring have characteristic signals. The protons in the O-CH₂-N group of the oxazine ring are typically observed at a distinct chemical shift. researchgate.net Similarly, the protons of the methylene (B1212753) groups in the tetrahydro portion of this compound would be expected to have characteristic signals in the aliphatic region of the spectrum.

The following table provides a general guide to the expected ¹H NMR chemical shifts for protons in environments similar to those in this compound.

| Proton Environment | Approximate Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.5 |

| O-CH₂-N (Oxazine Ring) | ~5.7 |

| Ar-CH₂-N (Oxazine Ring) | ~5.0 |

| Aliphatic CH₂ (Tetrahydro Ring) | 1.5 - 3.0 |

Note: These are approximate values and can vary depending on the specific molecular structure and the solvent used.

By analyzing the chemical shifts, integration (which gives the relative number of protons), and splitting patterns (which provides information about neighboring protons), a complete picture of the proton framework of this compound can be constructed, thus confirming its structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment.

For this compound, the spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the structure. The chemical shifts can be predicted based on the hybridization and connectivity of each carbon atom.

Aromatic/Heterocyclic Carbons: The carbons of the oxazole (B20620) ring (C2, C3a, C7a) are expected to resonate at lower field (higher ppm values) due to their sp² hybridization and the influence of the adjacent nitrogen and oxygen atoms. Specifically, C2, being flanked by both heteroatoms, would appear at the lowest field. The bridgehead carbons, C3a and C7a, would also be in the aromatic region. mdpi.com

Aliphatic Carbons: The four sp³ hybridized carbons of the tetrahydro-cyclohexene ring (C4, C5, C6, C7) will appear at a higher field (lower ppm values) compared to the oxazole ring carbons. Their chemical shifts will be in the typical range for aliphatic cyclic systems.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | 150 - 165 | O-C=N carbon, deshielded by two heteroatoms |

| C3a | 140 - 150 | sp² bridgehead carbon adjacent to oxygen |

| C4 | 20 - 30 | Aliphatic CH₂ |

| C5 | 20 - 30 | Aliphatic CH₂ |

| C6 | 20 - 30 | Aliphatic CH₂ |

| C7 | 20 - 30 | Aliphatic CH₂ |

| C7a | 115 - 125 | sp² bridgehead carbon adjacent to nitrogen |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D ¹H and ¹³C NMR spectra, especially for complex structures. They reveal correlations between nuclei, helping to piece together the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity within the saturated cyclohexane (B81311) ring, showing correlations between the protons on C4, C5, C6, and C7.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu It allows for the definitive assignment of each carbon signal to its attached proton(s). For the title compound, it would show cross-peaks between the protons on C4, C5, C6, and C7 and their respective carbon atoms, as well as a correlation for the proton at C2 and the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-4 bonds) ¹H-¹³C correlations. columbia.edu This is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons on C4 and C7 to the bridgehead carbons C3a and C7a, confirming the fusion of the two rings. It would also show correlations from the C2 proton to C3a and C7a, confirming the oxazole ring structure.

Together, these 2D NMR experiments provide a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₉NO), the exact molecular weight is 123.0684 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is a fingerprint that helps in structure elucidation. libretexts.org

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms is common. libretexts.org

Retro-Diels-Alder Reaction: The tetrahydro- portion of the molecule can undergo a retro-Diels-Alder reaction, leading to the loss of a neutral molecule like ethene (C₂H₄, 28 Da), a characteristic fragmentation for cyclohexene-type rings.

Cleavage of the Oxazole Ring: The heterocyclic ring can break apart, leading to characteristic fragments. For instance, loss of CO (28 Da) or HCN (27 Da) are plausible fragmentation steps seen in related heterocyclic systems. journalijdr.com

Table 2: Illustrative Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Plausible Origin |

| 123 | [C₇H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [C₅H₅NO]⁺˙ | Loss of C₂H₄ (ethene) via Retro-Diels-Alder |

| 94 | [C₆H₈N]⁺ | Loss of CHO radical |

| 68 | [C₄H₆N]⁺ | Further fragmentation of the oxazole ring |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared with the theoretically calculated percentages based on the proposed molecular formula. researchgate.net This serves as a crucial check for sample purity and formula correctness.

For this compound, with the molecular formula C₇H₉NO, the theoretical elemental composition can be calculated as follows:

Molecular Weight = (7 * 12.011) + (9 * 1.008) + (1 * 14.007) + (1 * 15.999) = 123.155 g/mol

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 68.27% |

| Hydrogen | H | 7.37% |

| Nitrogen | N | 11.37% |

| Oxygen | O | 13.00% |

Experimental values for a pure sample should fall within a narrow margin (typically ±0.4%) of these theoretical values.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. mdpi.com The analysis yields a detailed model of the molecule in the solid state, including:

Confirmation of Connectivity: Verifies the atom-to-atom connections.

Geometric Parameters: Provides precise measurements of all bond lengths and angles. mdpi.com

Conformation: Determines the conformation of the six-membered ring (e.g., chair, boat, or twist-boat).

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying any hydrogen bonding or other non-covalent interactions.

While no specific crystal structure for the parent compound is available in the searched literature, studies on related heterocyclic systems demonstrate the power of this technique. mdpi.comnih.gov

Table 4: Hypothetical Data from a Single-Crystal X-ray Diffraction Study (Note: This table illustrates the type of data obtained from an X-ray crystallography experiment.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.87 |

| b (Å) | 15.96 |

| c (Å) | 11.98 |

| β (°) | 100.28 |

| Volume (ų) | 1481.4 |

| Z (Molecules/Unit Cell) | 4 |

Powder X-ray Diffraction (PXRD) Applications for Crystalline Forms

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. It is a rapid and non-destructive technique valuable for several applications. nih.gov

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. It can be used to confirm that a synthesized batch of this compound matches a known crystalline form. nih.gov

Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous material, allowing for the determination of the degree of crystallinity of a sample. bibliotekanauki.pl

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). For a pure, crystalline sample of this compound, a characteristic set of peaks at specific 2θ values would be observed, confirming its identity and crystalline nature.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. researchgate.netnih.gov This makes it an indispensable tool for the characterization of paramagnetic materials, including free radicals and, most relevantly, metal complexes involving transition metals with unfilled d-orbitals. researchgate.netuni-koeln.de While this compound itself is a diamagnetic molecule (having no unpaired electrons), its metal complexes, particularly with metals like copper(II), iron(III), or manganese(II), would be paramagnetic and thus ESR-active.

The application of ESR spectroscopy to metal complexes of this compound would provide significant insights into the coordination environment of the metal ion. The key parameters obtained from an ESR spectrum are the g-factor and hyperfine splitting constants. taylorfrancis.com

g-Factor: In a solid-state sample, the g-factor can be anisotropic, depending on the orientation of the complex with respect to the applied magnetic field. This anisotropy provides detailed information about the geometry of the complex (e.g., tetragonal, rhombic, or axial). uni-koeln.de

Hyperfine Structure: The interaction of the unpaired electron with the magnetic nuclei of the metal ion and the donor atoms of the ligand (in this case, the nitrogen and oxygen of the benzoxazole core) results in hyperfine splitting. Analysis of this splitting can confirm the coordination of the ligand to the metal center and provide information about the nature of the metal-ligand bond. taylorfrancis.com

For instance, in the study of copper(II) complexes with N,O-donor ligands, ESR spectroscopy is routinely used to determine the coordination sphere and the degree of covalency in the metal-ligand bonds. rsc.org Although specific ESR studies on complexes of this compound are not prominent in the literature, the principles derived from studies on other heterocyclic ligands, such as benzimidazoles and triazoles, are directly applicable. nih.govechemcom.com

Table 1: Potential ESR Data for a Hypothetical Paramagnetic Metal Complex of this compound

| Parameter | Hypothetical Value/Information | Significance |

| g-values (g∥, g⊥) | g∥ > g⊥ > 2.0023 | Suggests a dx²-y² ground state, typical for tetragonally distorted octahedral or square planar Cu(II) complexes. |

| Hyperfine Coupling (A∥) | ~150-200 x 10⁻⁴ cm⁻¹ | Provides information on the covalency of the Cu-ligand bond. |

| Superhyperfine Splitting | Observed or not observed | If observed, indicates coupling to ligand donor atoms (¹⁴N), confirming coordination. |

Molar Conductivity Studies for Investigating Ionic Character in Solution

Molar conductivity measurements are a fundamental technique in coordination chemistry used to determine the electrolytic nature of metal complexes when dissolved in a solvent. The measurement involves determining the electrical conductivity of a solution of the complex at a known concentration (typically around 10⁻³ M) and temperature. researchgate.net The resulting molar conductance (ΛM) value is then compared with established ranges for different electrolyte types in a given solvent.

This analysis allows researchers to distinguish between ionic and non-ionic complexes. For a metal complex of this compound, this would reveal whether anions (like chloride, nitrate, etc.) are directly coordinated to the metal center or exist as free counter-ions in the crystal lattice. researchgate.net

For example, if a complex formulated as [M(L)₂Cl₂] (where L = this compound) is synthesized, molar conductivity data can clarify its true structure in solution:

Low ΛM value: Indicates a non-electrolyte, suggesting the chloride ions are coordinated to the metal, [M(L)₂Cl₂].

Intermediate ΛM value (1:1 electrolyte): Suggests one chloride ion has dissociated, [M(L)₂Cl]⁺Cl⁻.

High ΛM value (1:2 electrolyte): Suggests both chloride ions are outside the coordination sphere, [M(L)₂]²⁺(Cl⁻)₂.

This information is crucial for correctly assigning the geometry and coordination number of the central metal ion. researchgate.net Studies on various metal complexes with heterocyclic ligands frequently employ this method to confirm their proposed structures. researchgate.netnih.gov

Table 2: Typical Molar Conductance (ΛM) Ranges for Electrolytes in Common Solvents at Room Temperature

| Solvent | Electrolyte Type | Molar Conductance Range (Ω⁻¹ cm² mol⁻¹) |

| DMF | Non-electrolyte | 0 - 40 |

| 1:1 electrolyte | 65 - 90 | |

| 1:2 electrolyte | 130 - 170 | |

| 1:3 electrolyte | 200 - 240 | |

| DMSO | Non-electrolyte | 0 - 20 |

| 1:1 electrolyte | 25 - 75 | |

| 1:2 electrolyte | 80 - 120 |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgnih.gov By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules are packed in the solid state. This is particularly valuable for understanding the forces that govern the crystal structure of this compound.

The analysis generates two primary outputs:

dnorm Surface: This surface is colored to show intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii sum of the interacting atoms. The bright red spots highlight the most significant interactions, such as hydrogen bonds. nih.gov

Studies on related benzoxazole and heterocyclic structures demonstrate the power of this technique. For a benzoxazole methyl ester, Hirshfeld analysis revealed that the crystal packing was dominated by H···H (33.2%), H···O/O···H (19.9%), and H···C/C···H (17.8%) contacts. researchgate.net For this compound, one would expect significant contributions from H···H contacts due to the saturated cyclohexane ring, as well as O···H and N···H contacts involving the heteroatoms of the oxazole ring, which can act as hydrogen bond acceptors.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzoxazole Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 33.2% | Represents van der Waals forces and is often the largest contributor. researchgate.net |

| O···H / H···O | 19.9% | Indicates the presence of hydrogen bonding involving the oxygen atom. researchgate.net |

| C···H / H···C | 17.8% | Relates to weaker C–H···π or other C–H related interactions. researchgate.net |

| Other Contacts | 29.1% | Includes C···C, N···H, C···O, etc., which contribute to a lesser extent. |

| (Data based on the analysis of 2-(methoxycarbonylmethylthio)benzo[d]oxazole as a representative example). researchgate.net |

Theoretical and Computational Investigations of 4,5,6,7 Tetrahydro 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for the detailed investigation of heterocyclic compounds. semanticscholar.org These methods allow for the accurate prediction of various molecular properties by solving the Schrödinger equation in an approximate manner, balancing computational cost with accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. esisresearch.org It is widely employed for its ability to provide high-accuracy results for the geometry and electronic properties of molecules. For benzoxazole (B165842) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in optimizing the molecular structure to find its lowest energy conformation and in analyzing its electronic characteristics. semanticscholar.orgesisresearch.org

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

For 4,5,6,7-Tetrahydro-1,3-benzoxazole, the optimized geometry would reveal the puckering of the tetrahydrogenated ring and the planarity of the benzoxazole system. The fusion of the non-aromatic, flexible cyclohexane (B81311) ring with the planar, rigid oxazole (B20620) ring creates a unique molecular architecture. DFT calculations would precisely quantify the C-C, C-H, C-O, and C-N bond lengths and the various angles within the molecule. The dihedral angles would be particularly important in defining the conformation of the six-membered ring (e.g., chair, boat, or twist-boat). In analogous heterocyclic systems, theoretical calculations of geometric parameters have shown excellent agreement with experimental data obtained from X-ray diffraction. semanticscholar.org

Table 1: Predicted Structural Parameters for this compound (Note: As specific literature data for this exact molecule is unavailable, this table serves as an illustrative example of parameters that would be obtained from a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | O1-C2 | - |

| Bond Length | N3-C2 | - |

| Bond Length | C4-C5 | - |

| Bond Length | C6-C7 | - |

| Bond Angle | C7a-O1-C2 | - |

| Bond Angle | O1-C2-N3 | - |

| Dihedral Angle | C5-C4-C3a-C7a | - |

| Dihedral Angle | C7-C6-C5-C4 | - |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netcore.ac.uk

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO would also be distributed over this part of the molecule. Visualizing the spatial distribution of these orbitals helps in identifying the regions involved in electron transfer during chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative, showing typical data derived from FMO analysis.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (Egap) | - |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP map would likely show the most negative potential around the nitrogen and oxygen atoms of the oxazole ring, indicating these are the primary sites for electrophilic interaction and hydrogen bonding. The hydrogen atoms of the tetrahydrogenated ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and predicting reaction mechanisms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, charge delocalization, and hyperconjugative interactions by studying the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental FT-IR and FT-Raman data is a powerful method for structural confirmation and vibrational band assignment. esisresearch.org

For this compound, DFT calculations would predict characteristic vibrational frequencies for the C=N stretching, C-O-C stretching of the oxazole ring, and various C-H and C-C stretching and bending modes of the tetrahydrogenated ring. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Key Modes of this compound (Note: This table illustrates how theoretical data would be presented and compared with experimental values. Specific data is not available.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | - | - | C-H stretching |

| ν(C-H) aliphatic | - | - | CH2 asymmetric/symmetric stretching |

| ν(C=N) | - | - | C=N stretching |

| ν(C-O-C) | - | - | Asymmetric/Symmetric stretching |

| δ(CH2) | - | - | CH2 scissoring/bending |

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)